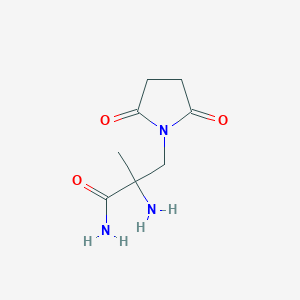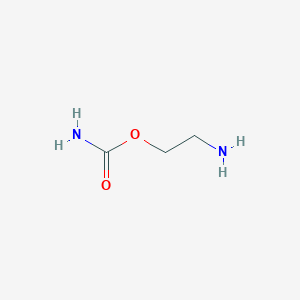
2-Aminoethyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminoethyl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and polymer chemistry. This compound is particularly notable for its role as a protecting group for amines in organic synthesis, allowing for the selective modification of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminoethyl carbamate can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with ethyl chloroformate. The reaction typically occurs under mild conditions and yields the desired carbamate product. Another method involves the reaction of ethylenediamine with carbon dioxide in the presence of a catalyst, such as cesium carbonate, to form the carbamate.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The use of environmentally friendly catalysts and reagents is also a focus in industrial settings to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoethyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamoyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Aminoethyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block for drug development.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Aminoethyl carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis, allowing for selective reactions to occur without interference from other functional groups. The compound can be selectively removed under mild conditions, making it a versatile tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Benzyl carbamate: Similar in structure and used for similar purposes in organic synthesis.
Ethyl carbamate: Used in various chemical reactions and as a precursor for other compounds.
Uniqueness
2-Aminoethyl carbamate is unique due to its specific structure, which allows for selective protection of primary amines. Its stability under various reaction conditions and ease of removal make it a preferred choice in many synthetic applications.
Propiedades
Número CAS |
142-27-8 |
|---|---|
Fórmula molecular |
C3H8N2O2 |
Peso molecular |
104.11 g/mol |
Nombre IUPAC |
2-aminoethyl carbamate |
InChI |
InChI=1S/C3H8N2O2/c4-1-2-7-3(5)6/h1-2,4H2,(H2,5,6) |
Clave InChI |
ZYFTZMADDQMCNB-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)

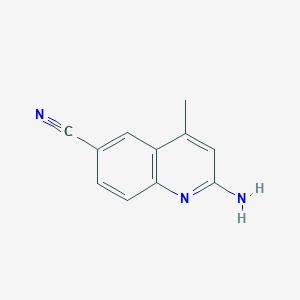
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)

![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
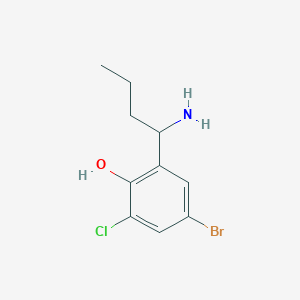
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
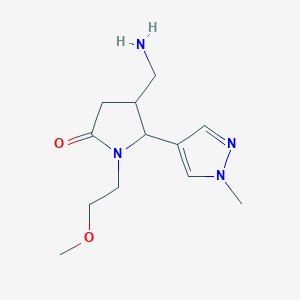
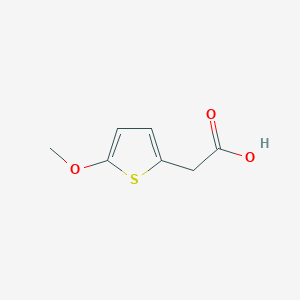
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
